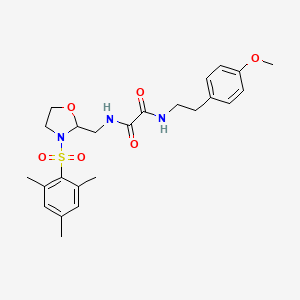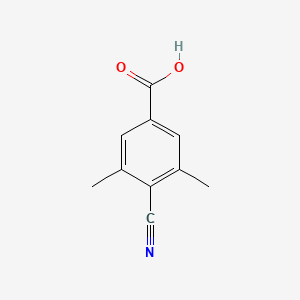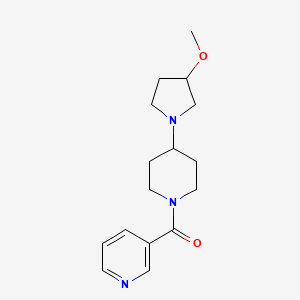![molecular formula C20H25FN2OS B3007736 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol CAS No. 338421-84-4](/img/structure/B3007736.png)
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological properties. The related compounds have been studied for various biological activities, including antimicrobial properties and potential applications in positron emission tomography (PET) imaging as they can be labeled with fluorine-18, a radioactive isotope used in PET scans .
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including the use of palladium catalysis and electrophilic fluorination. For instance, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through a four-step synthetic approach, starting with a trimethylstannyl precursor . Similarly, the synthesis of N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine was characterized by IR and 1H NMR, indicating the formation of the desired compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal and molecular structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring . Similarly, the structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was elucidated using X-ray crystallography, showing a monoclinic crystal structure with specific lattice parameters .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related piperazine compounds often include the displacement of iodine using palladium catalysis and the introduction of fluorine atoms through electrophilic fluorination. These reactions are crucial for the introduction of functional groups that confer the desired biological activity and the potential for radiolabeling with fluorine-18 .
Physical and Chemical Properties Analysis
The physical and chemical properties of related piperazine derivatives have been characterized using techniques such as FTIR, 1H NMR, and 13C NMR. These compounds exhibit various intermolecular interactions, such as hydrogen bonding and stacking interactions, which stabilize the crystal lattice and contribute to their thermal stability. The thermal stability of these compounds has been assessed using TG-DTA and DSC, providing insights into their behavior under different temperature conditions .
Scientific Research Applications
Chromatographic Analysis
A study by El-Sherbiny et al. (2005) discusses the use of micellar and microemulsion liquid chromatography for the separation of flunarizine hydrochloride (a compound related to 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol) and its degradation products. This research highlights the potential application of chromatographic techniques in analyzing similar compounds (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Neuropharmacological Potential
In a 2020 study, Slack et al. explored a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, including variants of the compound , for their binding affinities at dopamine transporters. This research underlines the compound's potential in addressing psychostimulant use disorders (Slack et al., 2020).
Synthetic Chemistry Applications
Botteghi et al. (2001) detailed a key intermediate synthesis step in creating Fluspirilen and Penfluridol using a related compound. This illustrates the role of such compounds in the synthesis of pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Antitumor Activity
Naito et al. (2005) synthesized and evaluated a series of compounds, including derivatives of the compound , for their cytotoxic activity against tumor cell lines. This suggests its potential use in cancer research and therapy (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Crystal Structure Analysis
Studies on the crystal structure of similar compounds, such as the work by Deniz and Ibiş (2009), provide insight into the physical and chemical properties that can be crucial for pharmaceutical applications (Deniz & Ibiş, 2009).
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2OS/c1-16-6-8-18(9-7-16)25-15-17(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21/h2-9,17,24H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSIBNBKRRHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CN2CCN(CC2)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3007656.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007662.png)


![(E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide](/img/structure/B3007667.png)

![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)
![2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide](/img/structure/B3007671.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007675.png)
